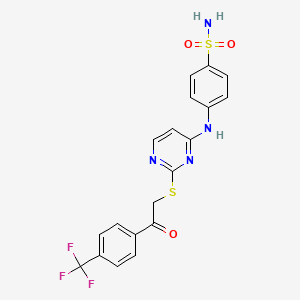
Heterobivalent ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heterobivalent ligand-1 is a compound designed to target two different receptors simultaneously. This dual-targeting capability enhances its specificity and efficacy in various applications, particularly in the fields of medical imaging and therapy. The compound consists of two distinct ligands connected by a linker, allowing it to bind to two different receptor types on the same or different cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of heterobivalent ligand-1 typically involves a modular approach. One common method uses dual reactive 3,6-dichloro-1,2,4,5-tetrazine as a starting material. This compound undergoes sequential nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels-Alder (IEDDA) reactions to form the heterobivalent ligand . Another method involves solid-phase synthesis, where the first ligand is assembled on a resin, followed by the construction of the linker and the addition of the second ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis or modular one-pot strategies. These methods are scalable and can produce high yields of the compound with high purity. The choice of method depends on the specific ligands and linkers used, as well as the desired properties of the final product.
化学反应分析
Heterobivalent ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially altering their binding affinity.
Reduction: Reduction reactions can be used to modify the linker or ligands, affecting the overall structure and function of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Heterobivalent ligand-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new targeting strategies.
Biology: The compound is used to study cell signaling pathways and receptor dynamics.
Medicine: This compound is employed in medical imaging and targeted therapy, particularly for cancer
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of heterobivalent ligand-1 involves its ability to bind to two different receptors simultaneously. This dual binding increases the compound’s specificity and efficacy. The molecular targets are typically receptors that are overexpressed on the surface of certain cells, such as cancer cells. The binding of the ligand to these receptors can trigger various cellular responses, including internalization of the ligand-receptor complex and subsequent signaling pathway activation .
相似化合物的比较
Heterobivalent ligand-1 is unique in its ability to target two different receptors simultaneously. Similar compounds include:
Monovalent ligands: These compounds target only one receptor type and may have lower specificity and efficacy compared to heterobivalent ligands.
Bivalent ligands: These compounds target two identical receptors and may not provide the same level of specificity as heterobivalent ligands
The uniqueness of this compound lies in its dual-targeting capability, which enhances its potential for use in various applications, particularly in medical imaging and therapy.
属性
分子式 |
C86H115FN16O21 |
|---|---|
分子量 |
1727.9 g/mol |
IUPAC 名称 |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
InChI 键 |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



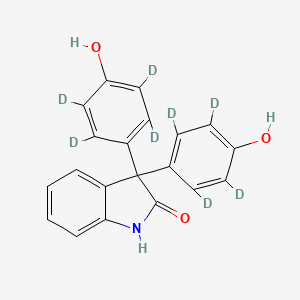
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
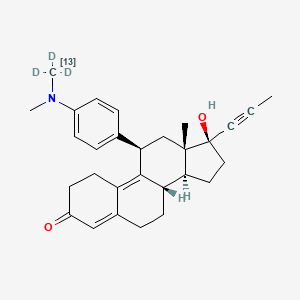
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
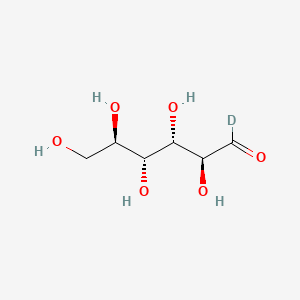
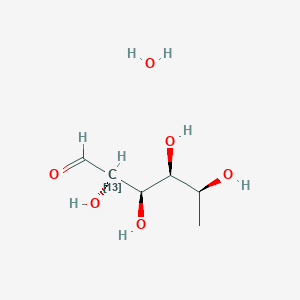
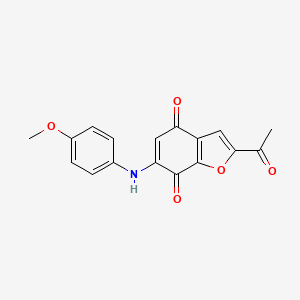
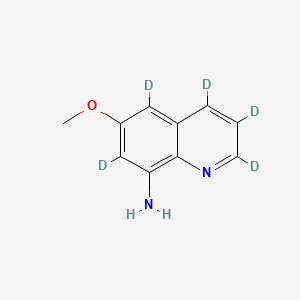
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
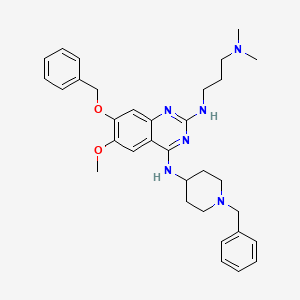

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
